molecular formula C11H12O2 B6235475 1-hydroxy-6,7,8,9-tetrahydro-5H-benzo[7]annulen-6-one CAS No. 2166660-68-8

1-hydroxy-6,7,8,9-tetrahydro-5H-benzo[7]annulen-6-one

Cat. No. B6235475
CAS RN: 2166660-68-8
M. Wt: 176.2
InChI Key:
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-hydroxy-6,7,8,9-tetrahydro-5H-benzo[7]annulen-6-one (1-OH-B[7]A) is a synthetic compound that has been studied in recent years for its potential applications in both scientific research and drug development. 1-OH-B[7]A has been shown to possess a wide range of biochemical and physiological effects, and its mechanism of action has been studied in detail. In

Scientific Research Applications

1-OH-B[7]A has been studied for its potential applications in scientific research, particularly in the fields of drug development and cell biology. In drug development, 1-OH-B[7]A has been studied for its ability to modulate the activity of certain enzymes, which could be useful in the development of new drugs. In cell biology, 1-OH-B[7]A has been studied for its potential to regulate the expression of certain genes, which could be useful for understanding the function of certain genes and their role in disease.

Mechanism of Action

The mechanism of action of 1-OH-B[7]A is not fully understood, but it is believed to involve the modulation of certain enzyme activities. Specifically, 1-OH-B[7]A has been shown to inhibit the activity of certain enzymes, such as protein kinases, phosphatases, and G-protein-coupled receptors, which could be useful for modulating the activity of certain cellular pathways. Additionally, 1-OH-B[7]A has been shown to bind to certain proteins, including ion channels, which could be useful for modulating the activity of certain cellular pathways.
Biochemical and Physiological Effects
1-OH-B[7]A has been shown to possess a wide range of biochemical and physiological effects. In particular, 1-OH-B[7]A has been shown to modulate the activity of certain enzymes, which could be useful for modulating the activity of certain cellular pathways. Additionally, 1-OH-B[7]A has been shown to bind to certain proteins, including ion channels, which could be useful for modulating the activity of certain cellular pathways. Finally, 1-OH-B[7]A has been shown to possess anti-inflammatory and antioxidant properties, which could be useful for modulating the activity of certain cellular pathways.

Advantages and Limitations for Lab Experiments

1-OH-B[7]A has several advantages and limitations for use in laboratory experiments. One of the main advantages of 1-OH-B[7]A is its low cost, which makes it an attractive option for use in laboratory experiments. Additionally, 1-OH-B[7]A is relatively easy to synthesize, which makes it an attractive option for use in laboratory experiments. Finally, 1-OH-B[7]A is relatively stable, which makes it an attractive option for use in laboratory experiments.
However, 1-OH-B[7]A also has several limitations for use in laboratory experiments. One of the main limitations of 1-OH-B[7]A is its low solubility, which can make it difficult to use in certain experiments. Additionally, 1-OH-B[7]A is relatively unstable in certain conditions, which can make it difficult to use in certain experiments. Finally, 1-OH-B[7]A is relatively toxic, which can make it difficult to use in certain experiments.

Future Directions

1-OH-B[7]A has a wide range of potential applications in scientific research, and there are many potential future directions for further research. One potential future direction is to explore the potential of 1-OH-B[7]A as a drug development tool, as its ability to modulate the activity of certain enzymes could be useful for the development of new drugs. Additionally, further research could be done to explore the potential of 1-OH-B[7]A as a tool for understanding the function of certain genes, as its ability to bind to certain proteins could be useful for understanding the role of certain genes in disease. Finally, further research could be done to explore the potential of 1-OH-B[7]A as a tool for modulating the activity of certain cellular pathways, as its anti-inflammatory and antioxidant properties could be useful for modulating the activity of certain cellular pathways.

Synthesis Methods

1-OH-B[7]A can be synthesized using a variety of methods, including the Wittig reaction, the Sonogashira coupling reaction, and the Ugi reaction. The Wittig reaction involves the addition of a phosphonium ylide to an aldehyde or ketone, while the Sonogashira coupling reaction involves the addition of a copper catalyst to an alkyne and an aryl halide. Finally, the Ugi reaction involves the reaction of an aldehyde, an amine, and a carboxylic acid in the presence of a catalyst.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 1-hydroxy-6,7,8,9-tetrahydro-5H-benzo[7]annulen-6-one involves a series of reactions starting from commercially available starting materials. The key steps include the formation of a benzene ring, followed by the introduction of a ketone and hydroxyl group at specific positions on the ring. The final step involves the reduction of the double bond to form the tetrahydrobenzene ring.", "Starting Materials": [ "Phenylacetic acid", "Benzene", "Acetic anhydride", "Sodium acetate", "Sodium hydroxide", "Chloroform", "Sodium borohydride", "Acetic acid" ], "Reaction": [ "Step 1: Friedel-Crafts acylation of benzene with phenylacetic acid using acetic anhydride and aluminum chloride as catalysts to form 2-phenylacetylbenzoic acid.", "Step 2: Decarboxylation of 2-phenylacetylbenzoic acid using sodium acetate and sodium hydroxide to form 2-phenylacetophenone.", "Step 3: Friedel-Crafts acylation of 2-phenylacetophenone with acetic anhydride and aluminum chloride as catalysts to form 1-acetyl-2-phenyl-1,2-dihydronaphthalene.", "Step 4: Reduction of the double bond in 1-acetyl-2-phenyl-1,2-dihydronaphthalene using sodium borohydride in chloroform to form 1-hydroxy-6,7,8,9-tetrahydro-5H-benzo[7]annulen-6-one.", "Step 5: Purification of the final product using recrystallization from acetic acid." ] }

CAS RN

2166660-68-8

Product Name

1-hydroxy-6,7,8,9-tetrahydro-5H-benzo[7]annulen-6-one

Molecular Formula

C11H12O2

Molecular Weight

176.2

Purity

95

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.